molecular formula C7H12O B1584391 2,2-Dimethyl-4-pentenal CAS No. 5497-67-6

2,2-Dimethyl-4-pentenal

Cat. No. B1584391
CAS RN: 5497-67-6
M. Wt: 112.17 g/mol
InChI Key: DXSDIWHOOOBQTJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenal is a clear, colorless to light yellow liquid . It has a molecular formula of C7H12O and a molecular weight of 112.17 . It is used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol .


Synthesis Analysis

2,2-Dimethyl-4-pentenal has been used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . It has also been used in the preparation of imine ligand via condensation with primary amine .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-4-pentenal is represented by the linear formula: H2C=CHCH2C(CH3)2CHO . The IUPAC Standard InChI is: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2-Dimethyl-4-pentenal are not detailed in the search results, it is known to be used as an electrophile in various syntheses .


Physical And Chemical Properties Analysis

2,2-Dimethyl-4-pentenal has a melting point of -53.35°C (estimate), a boiling point of 124-125 °C (lit.), and a density of 0.825 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4203 (lit.) .

Scientific Research Applications

NMR Spectroscopy Studies

  • Silylotropy and NMR Spectrum Analysis: The structure and silylotropy of compounds related to 2,2-Dimethyl-4-pentenal have been studied using NMR spectroscopy, including the examination of temperature-dependent chemical shifts (Kalikhman et al., 1986).

Electrochemical Behavior

  • Electrochemical Reduction Research: Studies on the electrochemical behavior of compounds structurally similar to 2,2-Dimethyl-4-pentenal reveal insights into electron transfer processes in acid media (Almirón et al., 1988).

Mass Spectrometry Investigations

  • Degradation under Electron-Impact: Mass spectrometric investigations have been conducted on compounds akin to 2,2-Dimethyl-4-pentenal to understand the specificity of degradation reactions under electron-impact conditions (Stefani, 1973).

Catalysis and Polymerization

  • Olefin Oligomerization Catalysts: Research into β-diimine ligands related to 2,2-Dimethyl-4-pentenal has advanced the understanding of olefin oligomerization, particularly in the context of ethylene and propylene reactions (Rossetto et al., 2015).

Fiber Production and Polymer Processing

  • Polymer Fiber Production: Studies on isotactic poly(4-methyl-1-pentene), a polymer related to 2,2-Dimethyl-4-pentenal, have expanded its use in medical applications, demonstrating the impact of solvent choice on fiber morphology (Lee et al., 2006).

Hydrogenation and Isomerization Reactions

  • Palladium Catalyst in Hydrogenation: Research on palladium catalysts has shown their effectiveness in accelerating transformations of pentenes, closely related to 2,2-Dimethyl-4-pentenal, at room temperature and near-atmospheric hydrogen pressures (Freidlin et al., 1972).

Antimicrobial Compound Synthesis

  • Novel Antimicrobial Compound Synthesis: Synthesis of novel compounds, starting from materials structurally similar to 2,2-Dimethyl-4-pentenal, has led to the development of potential bactericidal and fungicidal agents (El-Mariah & Nassar, 2008).

Safety And Hazards

2,2-Dimethyl-4-pentenal is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

2,2-dimethylpent-4-enal
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InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSDIWHOOOBQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30203502
Record name 2,2-Dimethylpent-4-enal
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Molecular Weight

112.17 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 2,2-Dimethyl-4-pentenal
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Product Name

2,2-Dimethyl-4-pentenal

CAS RN

5497-67-6
Record name 2,2-Dimethyl-4-pentenal
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Record name 2,2-Dimethyl-4-pentenal
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Record name 2,2-Dimethylpent-4-enal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
KC Brannock - Journal of the American Chemical Society, 1959 - ACS Publications
Methods havebeen developed for the preparation of substituted 4-pentenais by the rearrangement of allyl alkenyl ethers, produced by the acid-catalyzed elimination of allyl alcohol from …
Number of citations: 140 pubs.acs.org
A Fürstner, K Langemann - The Journal of organic chemistry, 1996 - ACS Publications
A straightforward total synthesis of the cyclooctenoid sesquiterpene dactylol (1) and of 3a-epi-dactylol (13) has been achieved in six synthetic operations. The unusual rearranged …
Number of citations: 222 pubs.acs.org
RH Hasek, EU ELAM, JC MARTIN - The Journal of Organic …, 1961 - ACS Publications
Va—CH,—CH2CH= CH, 95-102 0.07-0.5 76 79.6 79.3 11.4 11.6 8.85 8.74 Vb—CH,—CH2CH2CH, 106-112 0.6-0.8 62 78.3 78.7 13.0 13.0 8.64 8.73 Vc—CI1,—ch2ch2cn 217-225 1.5 …
Number of citations: 41 pubs.acs.org
C Saucier, AS Polidoro, AL dos Santos… - Industrial Crops and …, 2014 - Elsevier
Artichoke (Cynara scolymus L.) is well known due to its medicinal properties and, as a result, a large number of studies have been conducted to determine the chemical constituents …
Number of citations: 32 www.sciencedirect.com
JJ Howbert - 1985 - elibrary.ru
A new approach to the synthesis of complex polycyclopentanoid compounds was developed, based on the meta photocycloaddition of olefins to arenes. The sesquiterpene cedrene …
Number of citations: 0 elibrary.ru
MG Vinogradov, AB Tuzikov, GI Nikishin… - Journal of …, 1988 - Elsevier
The kinetics and mechanism of intramolecular hydroacylation catalyzed by complexes Co 2 (μ-N 2 )(PPh 3 ) 6 (III) and (PPh 3 ) 2 Co(dppe) (IV) (dppe-1,2-bis(di-phenylphosphino)…
Number of citations: 37 www.sciencedirect.com
M Gulla, L Bierer, S Schmidt, L Redcliffe… - … für Naturforschung B, 2006 - degruyter.com
The cyclization of a ribose-derived pentenose oxime with various halogen electrophiles showed bromine to be the most effective reagent, leading to 80% of L-lyxo/D-ribo-pyrroline N-…
Number of citations: 13 www.degruyter.com
L El Kaïm, L Grimaud, LD Miranda, E Vieu - Tetrahedron letters, 2006 - Elsevier
The combination of Ugi reaction and xanthate radical cyclization onto alkenes allows an easy access to various highly functionalized heterocycles. The addition of chloroacetic acid to …
Number of citations: 62 www.sciencedirect.com
B Royo - Catalysis Communications, 2007 - Elsevier
Hydrosilylation of aldehydes and ketones with dimethylphenylsilane was catalyzed by perrhenic acid, HReO 4 , to give silylated ethers in good yields. These hydrosilylation reactions …
Number of citations: 31 www.sciencedirect.com
DP Fairlie, B Bosnich - Organometallics, 1988 - ACS Publications
A variety of complexes of the type [Rh (diphosphine)]+ have been investigated as catalysts for hydroacylation, the intramolecular cyclization of 4-pentenals to cyclopentanones. All of the …
Number of citations: 270 pubs.acs.org

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